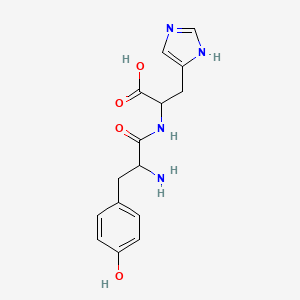Tyrosine Histidine dipeptide
CAS No.:
Cat. No.: VC19807600
Molecular Formula: C15H18N4O4
Molecular Weight: 318.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H18N4O4 |
|---|---|
| Molecular Weight | 318.33 g/mol |
| IUPAC Name | 2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
| Standard InChI | InChI=1S/C15H18N4O4/c16-12(5-9-1-3-11(20)4-2-9)14(21)19-13(15(22)23)6-10-7-17-8-18-10/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23) |
| Standard InChI Key | ZQOOYCZQENFIMC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N)O |
Introduction
Chemical Identity and Structural Characteristics
Tyrosine Histidine dipeptide (Tyr-His) is a linear peptide formed via a condensation reaction between the carboxyl group of tyrosine and the amino group of histidine, resulting in the release of a water molecule. The peptide bond adopts a rigid planar configuration, while the side chains of both residues retain their distinct functional groups: tyrosine’s phenolic hydroxyl and histidine’s imidazole ring.
Molecular Composition and Mass
The molecular formula of Tyr-His is , derived from the combination of tyrosine () and histidine (\text{C}_6\text{H_9N}_3\text{O}_2) minus one water molecule () . Using average masses from amino acid reference data:
-
Tyrosine: 181.19 g/mol
-
Histidine: 137.14 g/mol
-
Water: 18.02 g/mol
The theoretical average mass of Tyr-His is calculated as:
Monoisotopic mass, critical for mass spectrometry, is based on exact isotopic compositions .
Zwitterionic Form at Physiological pH
At pH 7.0, Tyr-His adopts a zwitterionic structure:
-
The N-terminal tyrosine’s α-amino group is protonated ().
-
The C-terminal histidine’s α-carboxyl group is deprotonated () .
-
Histidine’s imidazole side chain (pKa ~6.0) exists in equilibrium between protonated and deprotonated states, while tyrosine’s phenolic hydroxyl (pKa ~10.1) remains largely uncharged .
The resulting structure (Figure 1) highlights the peptide bond’s planar geometry and the spatial arrangement of side chains, which may facilitate interactions with biomolecules or metal ions.
Table 1: Key Structural Features of Tyr-His Dipeptide
| Property | Description |
|---|---|
| Peptide bond orientation | Trans configuration, minimizing steric hindrance |
| Side chain interactions | Imidazole (His) and phenolic hydroxyl (Tyr) enable hydrogen bonding |
| Solubility | Moderate in aqueous solutions due to polar groups; pH-dependent |
Biosynthesis and Proteolytic Pathways
Enzymatic Cleavage Specificity
Proteolytic enzymes such as trypsin and chymotrypsin exhibit limited activity toward dipeptides, but specialized dipeptidases (e.g., Xaa-His dipeptidase) may target Tyr-His for hydrolysis into free tyrosine and histidine. This rapid turnover complicates its isolation from biological samples.
Theoretical Physiological Roles
While direct evidence for Tyr-His’s biological functions is lacking, analogies to characterized dipeptides suggest potential roles:
Metal Ion Chelation
Histidine’s imidazole group is a well-documented ligand for transition metals (e.g., Zn²⁺, Cu²⁺). In combination with tyrosine’s phenolic moiety, Tyr-His could act as a bidentate chelator, modulating metal bioavailability or redox activity .
Antioxidant Capacity
Tyrosine’s aromatic ring may scavenge reactive oxygen species (ROS) via electron donation, while histidine’s nitrogen atoms could stabilize free radicals. Synergistic effects might enhance antioxidant efficacy compared to individual amino acids.
Cell Signaling
Certain dipeptides (e.g., carnosine) exhibit signaling properties in neurological and immune contexts. Tyr-His’s structural similarity raises the possibility of receptor binding or enzyme modulation, though this remains speculative without experimental validation.
Analytical Challenges and Detection Methods
The absence of Tyr-His in human metabolomic databases underscores methodological limitations. Current approaches include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR could resolve the unique chemical shifts of Tyr-His’s aromatic protons (δ 6.8–7.2 ppm for tyrosine; δ 7.6–8.2 ppm for histidine imidazole). Sample concentration requirements (>1 mM) limit practicality in biological fluids.
Future Research Directions
-
Targeted Metabolomics: Optimize extraction protocols to stabilize dipeptides in tissue homogenates.
-
Synthetic Analogues: Investigate stabilized derivatives (e.g., methylated) for bioactivity screens.
-
Computational Modeling: Predict interaction partners using molecular docking simulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume